molecular formula C15H15F3N2O4S2 B12209965 N-[(2E)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

N-[(2E)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

Cat. No.: B12209965
M. Wt: 408.4 g/mol
InChI Key: LXFLCLLTFCKKFB-UHFFFAOYSA-N
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Description

N-[(2E)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Stille coupling reaction, which is used to form the conjugated polymers . The reaction conditions often require the use of catalysts, such as palladium, and solvents like toluene or DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2E)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C15H15F3N2O4S2

Molecular Weight

408.4 g/mol

IUPAC Name

N-[5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide

InChI

InChI=1S/C15H15F3N2O4S2/c1-24-6-13(21)19-14-20(11-7-26(22,23)8-12(11)25-14)10-4-2-3-9(5-10)15(16,17)18/h2-5,11-12H,6-8H2,1H3

InChI Key

LXFLCLLTFCKKFB-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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